molecular formula C12H18O3 B8084064 (2E,6E)-3,7-Dimethyl-8-oxoocta-2,6-dien-1-YL acetate

(2E,6E)-3,7-Dimethyl-8-oxoocta-2,6-dien-1-YL acetate

Cat. No.: B8084064
M. Wt: 210.27 g/mol
InChI Key: YODDEHYDMMDDCV-NXAIOARDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E,6E)-3,7-Dimethyl-8-oxoocta-2,6-dien-1-YL acetate is a useful research compound. Its molecular formula is C12H18O3 and its molecular weight is 210.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Chemical Reactions and Synthesis : The compound has been studied in the context of chemical reactions, particularly involving manganese(III) acetate. It is used in radical additions to 3,7-dimethylocta-1,6-diene with organic radicals (Mcquillin & Wood, 1976).

  • Complexing with Transition Metals : Research has been conducted on the reactions of this compound with transition metals like palladium(II) and mercury(II). These studies reveal its ability to undergo various chemical transformations under different conditions (Mcquillin & Parker, 1974).

  • Natural Product Isolation : It has been isolated as a component of natural products, such as from Zingiberis Rhizoma Recens, highlighting its relevance in natural product chemistry (Zhang et al., 2021).

  • Pheromone Synthesis and Insect Behavior : This compound plays a role in the synthesis of insect pheromones and their analogs. It's used in the synthesis of sex pheromones for certain insects (Odinokov et al., 2005).

  • Pharmacological Research : Some studies involve its derivatives in pharmacological contexts, examining their bioactive properties. For example, derivatives of geranyl acetate, a related compound, have been studied for their antifungal action (Khayyat & Sameeh, 2017).

Properties

IUPAC Name

[(2E,6E)-3,7-dimethyl-8-oxoocta-2,6-dienyl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O3/c1-10(7-8-15-12(3)14)5-4-6-11(2)9-13/h6-7,9H,4-5,8H2,1-3H3/b10-7+,11-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YODDEHYDMMDDCV-NXAIOARDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCOC(=O)C)CCC=C(C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\COC(=O)C)/CC/C=C(\C)/C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2E,6E)-3,7-Dimethyl-8-oxoocta-2,6-dien-1-YL acetate
Reactant of Route 2
(2E,6E)-3,7-Dimethyl-8-oxoocta-2,6-dien-1-YL acetate
Reactant of Route 3
(2E,6E)-3,7-Dimethyl-8-oxoocta-2,6-dien-1-YL acetate
Reactant of Route 4
Reactant of Route 4
(2E,6E)-3,7-Dimethyl-8-oxoocta-2,6-dien-1-YL acetate
Reactant of Route 5
Reactant of Route 5
(2E,6E)-3,7-Dimethyl-8-oxoocta-2,6-dien-1-YL acetate
Reactant of Route 6
Reactant of Route 6
(2E,6E)-3,7-Dimethyl-8-oxoocta-2,6-dien-1-YL acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.